2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
2-{[3-(4-Bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS: 362501-32-4) is a thieno[3,2-d]pyrimidinone derivative with a molecular formula of C₂₁H₁₈BrN₃O₂S₂ and a molecular weight of 488.4205 g/mol . Its structure features a 4-bromophenyl substituent at position 3 of the thienopyrimidinone core, linked via a sulfanyl group to an acetamide moiety.
Properties
IUPAC Name |
2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O2S2/c15-8-1-3-9(4-2-8)18-13(20)12-10(5-6-21-12)17-14(18)22-7-11(16)19/h1-4H,5-7H2,(H2,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSMTOROETWZCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Br)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves the alkylation of sodium 4(5)-alkyl-6-oxo-1,6-dihydropyrimidine-2-thiolates with 2-bromo-1-(4-bromophenyl)ethan-1-one . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The thienopyrimidine core can be subjected to oxidation or reduction under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium thiolate for substitution reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structure and biological activity.
Material Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical characteristics.
Biological Studies: Its interactions with biological molecules are studied to understand its mechanism of action and potential as a drug candidate.
Mechanism of Action
The mechanism of action of 2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
Core Modifications
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-bromophenyl group (electron-withdrawing) contrasts with analogs bearing 4-methoxyphenyl (electron-donating) or 3-methoxyphenyl substituents . Bromine’s electronegativity may enhance binding to hydrophobic enzyme pockets, while methoxy groups improve solubility via hydrogen bonding .
Acetamide Tail Variations
- Phenyl vs. Heterocyclic Substituents : The target’s 3-methylphenyl group provides moderate steric bulk, whereas heterocyclic substituents like 1,3,4-thiadiazol-2-yl () introduce additional hydrogen-bonding or π-stacking interactions.
- Electron-Deficient Groups : The trifluoromethyl group in enhances metabolic stability but may reduce bioavailability due to increased lipophilicity .
Physicochemical and Pharmacokinetic Properties
- Molecular Weight and Lipophilicity : The target compound (488.42 g/mol) is heavier than analogs like (447.55 g/mol), primarily due to the bromine atom. Higher molecular weight may impact membrane permeability but could improve target affinity .
- Hydrogen-Bonding Capacity : Compounds with polar substituents (e.g., 1,3-benzodioxol-5-yl in ) exhibit higher aqueous solubility, critical for oral bioavailability .
Biological Activity
2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. Its structural characteristics suggest possible interactions with various biological targets, making it a candidate for further research in medicinal chemistry.
- Molecular Formula : C14H12BrN3O2S2
- Molecular Weight : 398.29 g/mol
- CAS Number : 687566-34-3
The biological activity of this compound can be attributed to its structural features, particularly the thieno[3,2-d]pyrimidine moiety and the bromophenyl group. These components may facilitate interactions with enzyme active sites or receptor binding domains, potentially leading to various pharmacological effects.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thieno[3,2-d]pyrimidines have shown promising activity against various bacterial strains and fungi.
Inhibition of Enzymatic Activity
The compound has been evaluated for its inhibitory effects on cholinesterases (AChE and BChE), which are critical in neurodegenerative diseases. In vitro assays demonstrated that related compounds exhibited IC50 values ranging from 10 to 20 μM against these enzymes, indicating moderate inhibitory potential .
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| A | AChE | 19.2 |
| B | BChE | 13.2 |
Anticancer Activity
Research into the anticancer properties of thieno[3,2-d]pyrimidine derivatives has revealed their ability to inhibit cell proliferation in various cancer cell lines. For example, compounds with similar scaffolds have shown significant cytotoxic effects against A431 vulvar epidermal carcinoma cells .
Case Studies
-
Case Study on Cholinesterase Inhibition
- A series of thieno[3,2-d]pyrimidine derivatives were tested for their inhibitory effects on AChE and BChE. The study concluded that certain substitutions on the phenyl ring significantly affected the inhibition potency. The presence of halogen atoms was found to enhance activity compared to unsubstituted phenyl derivatives.
-
Anticancer Evaluation
- In a study assessing the cytotoxicity of thieno[3,2-d]pyrimidine derivatives against various cancer cell lines, one compound demonstrated an IC50 value of 15 μM against HT-29 colon cancer cells. This suggests a potential role for these compounds in cancer therapeutics.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide, and what are the critical reaction parameters?
- Methodological Answer : The compound is synthesized via a multi-step process involving cyclocondensation of thiophene derivatives with substituted pyrimidine precursors. Key steps include:
- Step 1 : Formation of the thieno[3,2-d]pyrimidin-4-one core via cyclization of 4-bromophenyl-substituted thiourea intermediates under acidic conditions .
- Step 2 : Introduction of the sulfanylacetamide moiety via nucleophilic substitution using mercaptoacetamide in the presence of a base (e.g., KCO) .
- Critical Parameters : Reaction temperature (70–90°C), solvent polarity (DMF or DMSO), and stoichiometric control of the bromophenyl group to avoid side products.
Q. How can researchers confirm the structural integrity of this compound, particularly the regiochemistry of the thieno-pyrimidine core?
- Methodological Answer : Structural validation requires:
- X-ray Crystallography : Resolve bond angles and confirm the fused thieno-pyrimidine system (e.g., C–S bond distances ~1.75–1.80 Å) .
- NMR Analysis : H NMR signals for the thieno protons (δ 6.8–7.2 ppm) and the 4-oxo group (δ 10.2–10.5 ppm) .
- HRMS : Molecular ion peak matching the theoretical mass (e.g., [M+H] at m/z 463.98 for CHBrNOS) .
Q. What physicochemical properties (e.g., solubility, logP) are relevant for in vitro assays, and how can they be optimized?
- Methodological Answer :
- Solubility : Poor aqueous solubility (logP ~3.2) due to the bromophenyl and thieno groups. Improve via co-solvents (DMSO:PBS mixtures) or salt formation (e.g., hydrochloride) .
- Stability : Monitor degradation under UV light and acidic/basic conditions via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How does the substitution pattern (e.g., 4-bromophenyl vs. 4-fluorophenyl) on the pyrimidine ring influence biological activity?
- Methodological Answer :
- SAR Studies : Replace the bromophenyl group with electron-withdrawing (e.g., NO) or donating (e.g., OCH) substituents. Assess activity via enzyme inhibition assays (e.g., kinase targets) .
- Computational Modeling : Use molecular docking (AutoDock Vina) to compare binding affinities with target proteins (e.g., EGFR) .
Q. What strategies can optimize the synthetic yield and purity of this compound for scale-up?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to optimize temperature, solvent ratio, and catalyst loading. For example, a 2 factorial design revealed DMF as optimal for cyclization (yield increase from 65% to 83%) .
- Flow Chemistry : Use continuous-flow reactors to enhance reproducibility and reduce reaction time (residence time ~30 min) .
Q. How can researchers resolve contradictory data in biological assays (e.g., IC variability across studies)?
- Methodological Answer :
- Systematic Variability Analysis : Control for batch-to-batch purity (HPLC >98%), solvent residues (GC-MS), and cellular assay conditions (e.g., serum concentration) .
- Statistical Validation : Use ANOVA to compare IC values across replicates; outliers may indicate colloidal aggregation (test via dynamic light scattering) .
Q. What advanced analytical techniques are recommended for characterizing degradation products under stressed conditions?
- Methodological Answer :
- LC-HRMS/MS : Identify hydrolytic degradation products (e.g., cleavage of the sulfanylacetamide group) with a Q-TOF mass spectrometer .
- NMR Kinetics : Track real-time degradation in DO using H NMR (e.g., disappearance of the 4-oxo proton signal) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
